molecular formula C27H27FN2O4S B2426294 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892774-65-1

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2426294
CAS No.: 892774-65-1
M. Wt: 494.58
InChI Key: BNAWRZHKICEHLM-UHFFFAOYSA-N
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Description

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H27FN2O4S and its molecular weight is 494.58. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O4S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-19-9-7-6-8-10-19)35(32,33)21-13-11-20(34-3)12-14-21/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAWRZHKICEHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the quinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24FN2O3S\text{C}_{21}\text{H}_{24}\text{F}\text{N}_2\text{O}_3\text{S}

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline exhibit significant antiproliferative activity against various cancer cell lines. The specific compound has shown promising results in inhibiting the growth of several carcinoma cells.

Case Studies

  • MTT Assay Results : In a study evaluating the antiproliferative effects, the compound was tested against multiple cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
  • Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptosis, while Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinoline core significantly influence biological activity. For instance:

  • Diethylamino Group : The presence of a diethylamino group enhances solubility and bioavailability.
  • Fluorine Substitution : The introduction of fluorine at the 6-position is critical for increasing lipophilicity and enhancing binding affinity to biological targets .
  • Methoxybenzenesulfonyl Moiety : This group appears to play a vital role in modulating the interactions with cellular targets, potentially affecting enzyme inhibition profiles.

Comparative Biological Activity

A comparative analysis with similar quinoline derivatives reveals that modifications in the sulfonyl group can lead to variations in biological activity. A summary table is provided below:

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure5.0Apoptosis induction
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-oneStructure10.0Cell cycle arrest
1-benzyl-7-(diethylamino)-6-fluoro-3-(benzenesulfonyl)-1,4-dihydroquinolin-4-oneStructure15.0Apoptosis induction

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